ethyl 2-chloro-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .
Molecular Structure Analysis
The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .Physical and Chemical Properties Analysis
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is involved in various synthetic pathways and structural analyses in chemical research. A noteworthy method is the one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, derived from the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides, indicating its role as a crucial intermediate in synthesis processes (Yavari et al., 2009). Furthermore, the molecule's structural intricacies have been explored, revealing its hydrogen-bonding patterns and association via N-H⋯N and N-H⋯O interactions, adding to the understanding of its chemical behavior (Lynch & Mcclenaghan, 2004).
Chemical Transformations and Derivative Synthesis
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate serves as a versatile starting material for synthesizing a variety of derivatives. It has been used in the synthesis of compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting its adaptability in producing novel chemical entities with potential applications in various domains (Tang Li-jua, 2015). Additionally, its role in the synthesis of thiazole carboxylic acids and related compounds underscores its significance in organic synthesis (Tu Yuanbiao et al., 2016).
Biological and Material Applications
Beyond its synthetic utility, ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has shown potential in biological and material science applications. Studies have explored its inhibition effects on corrosion, indicating its applicability in material protection and preservation (Raviprabha & Bhat, 2019). Furthermore, its involvement in the synthesis of compounds with fungicidal activities suggests its relevance in agricultural and pharmaceutical sectors (Qiu Li-ga, 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has shown potential as an antimicrobial agent by interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been found to induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects cell signaling pathways by inhibiting the activity of certain kinases, leading to altered gene expression and reduced cell proliferation. Furthermore, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has been shown to disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of topoisomerase II, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . This leads to the accumulation of DNA breaks and triggers cell death. Additionally, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate inhibits the activity of kinases involved in cell signaling pathways, resulting in altered gene expression and reduced cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it may degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-cancer and antimicrobial activities . At high doses, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and adverse effects become more pronounced.
Metabolic Pathways
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels . The compound’s metabolism involves its conversion to active metabolites, which can further interact with cellular targets and exert biological effects .
Transport and Distribution
Within cells and tissues, Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on DNA and enzymes . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear enzymes . Targeting signals and post-translational modifications may direct Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate to specific compartments or organelles, enhancing its efficacy and specificity .
Properties
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARUZUFHDNJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344185 | |
Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7238-62-2 | |
Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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